(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane
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Overview
Description
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features multiple chiral centers, methoxy groups, and a phenylmethoxy group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane typically involves multi-step organic reactions. The process often starts with the preparation of the core oxane ring, followed by the introduction of the methoxy, phenylmethoxy, and prop-2-enoxy groups through various substitution and addition reactions. Common reagents used in these steps include methanol, phenylmethanol, and allyl bromide, under conditions such as acidic or basic catalysis and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylmethoxy group can be reduced to a phenyl group.
Substitution: The prop-2-enoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the phenylmethoxy group can produce a phenyl group.
Scientific Research Applications
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane has several applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane shares similarities with other oxane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26O5 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane |
InChI |
InChI=1S/C18H26O5/c1-5-11-21-15-13(2)23-18(17(20-4)16(15)19-3)22-12-14-9-7-6-8-10-14/h5-10,13,15-18H,1,11-12H2,2-4H3/t13-,15-,16+,17+,18+/m0/s1 |
InChI Key |
SBXHIMMDGVYYGG-PFPDTZPXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC)OC)OCC=C |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OC)OCC=C |
Origin of Product |
United States |
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